molecular formula C21H25N3O5S B2569252 [3-(propylcarbamoylamino)phenyl] 2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetate CAS No. 1281684-02-3

[3-(propylcarbamoylamino)phenyl] 2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetate

Cat. No. B2569252
CAS RN: 1281684-02-3
M. Wt: 431.51
InChI Key: OZCYEUCFFYQKFM-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It could involve various chemical reactions, the use of catalysts, and specific conditions such as temperature and pressure .


Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in the compound and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes identifying the reactants and products, the type of reaction (e.g., substitution, addition, elimination), and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This includes studying properties such as melting point, boiling point, solubility, density, molar mass, and specific heat capacity. It also involves studying the compound’s chemical stability and reactivity .

Scientific Research Applications

Catalysis and Organic Synthesis

  • Sulfonylamino acetates are involved in catalysis and synthetic organic chemistry. For example, silver acetate catalyzed hydroamination is a method to prepare (Z)-2-methylene-1-sulfonylindolin-3-ols efficiently, showcasing the utility of similar compounds in N-heterocyclic ring-forming strategies and synthesis of indole family compounds (Susanti et al., 2012).

Multicomponent Synthesis

  • Similar compounds have been used in environmentally benign protocols for the synthesis of medicinally privileged structures, such as 2-amino-3-phenyl (or methyl) sulfonyl-4H-chromenes, via one-pot, three-component condensation. This demonstrates their utility in creating complex molecules with potential pharmaceutical applications (Pandit et al., 2016).

Pharmaceutical Research

  • In pharmaceutical research, compounds with sulfonylamino and acetate groups have been explored for their potential biological activities. For instance, asymmetric cyclopropanation has been used for synthesizing enantiomerically pure compounds, which are analogs of known pharmacological agents, indicating the relevance of such structures in drug development (Midura & Mikołajczyk, 2002).

Mechanism of Action

This is particularly relevant for biologically active compounds. It involves understanding how the compound interacts with biological systems at the molecular level .

Safety and Hazards

This involves identifying any risks associated with handling the compound, such as toxicity, flammability, and environmental impact. It also includes recommendations for safe handling and storage .

properties

IUPAC Name

[3-(propylcarbamoylamino)phenyl] 2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5S/c1-3-13-22-21(26)23-18-10-7-11-19(15-18)29-20(25)16-24(2)30(27,28)14-12-17-8-5-4-6-9-17/h4-12,14-15H,3,13,16H2,1-2H3,(H2,22,23,26)/b14-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZCYEUCFFYQKFM-WYMLVPIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)NC1=CC(=CC=C1)OC(=O)CN(C)S(=O)(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCNC(=O)NC1=CC(=CC=C1)OC(=O)CN(C)S(=O)(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(propylcarbamoyl)amino]phenyl 2-(N-methyl-2-phenylethenesulfonamido)acetate

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